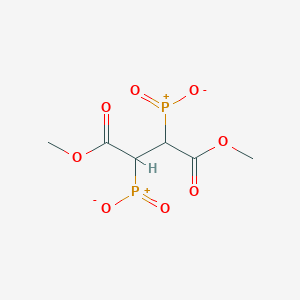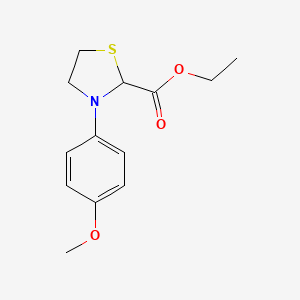
(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) is a chemical compound characterized by its unique structure, which includes two methoxy groups and two phosphinate groups attached to a dioxobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) typically involves the reaction of dimethyl acetylenedicarboxylate with appropriate phosphinate precursors. The reaction conditions often include the use of solvents such as chloroform and monitoring the reaction progress through thin-layer chromatography (TLC). The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The methoxy and phosphinate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxobutane derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Scientific Research Applications
(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) involves its interaction with molecular targets through its functional groups. The methoxy and phosphinate groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dimethoxy-1,4-dioxobutane-2,3-diylidene)bis(azanylylidene): A similar compound with azanylylidene groups instead of phosphinate groups.
Benzene, 1,1’-(1,4-dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis: Another related compound with a cyclohexadiene backbone.
Uniqueness
(1,4-Dimethoxy-1,4-dioxobutane-2,3-diyl)bis(phosphinate) is unique due to its specific combination of methoxy and phosphinate groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C6H8O8P2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
(1,4-dimethoxy-1,4-dioxo-3-phosphobutan-2-yl)-oxido-oxophosphanium |
InChI |
InChI=1S/C6H8O8P2/c1-13-5(7)3(15(9)10)4(16(11)12)6(8)14-2/h3-4H,1-2H3 |
InChI Key |
YBLHQBDGRMXAJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)[P+](=O)[O-])[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11101664.png)
![N,N'-[Sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dinicotinamide](/img/structure/B11101670.png)

![2-[(2-Hydroxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B11101697.png)
![N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B11101699.png)

![6-Amino-3-tert-butyl-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101703.png)
![4-({[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzoic acid](/img/structure/B11101711.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11101714.png)
![{2-(4-bromophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11101723.png)
![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11101737.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11101744.png)
![N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11101746.png)
![5-Bromo-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11101756.png)
